Eptapirone
Overview
Description
Eptapirone (F-11,440) is a very potent and highly selective 5-HT1A receptor full agonist of the azapirone family . Its affinity for the 5-HT1A receptor was reported to be 4.8 nM (K i) (or 8.33 (pK i)), and its intrinsic activity approximately equal to that of serotonin (i.e., 100%) .
Synthesis Analysis
The synthesis of Eptapirone involves a series of reactions starting from amino urea hydrochloride and trichloroacetaldehyde . The key steps in the synthetic method involved using sodium hydroxide and ethylene glycol as solvent, which resulted in a better cyclization and yield .Molecular Structure Analysis
Eptapirone has a molecular formula of C16H23N7O2 . Its average mass is 345.400 Da and its monoisotopic mass is 345.191315 Da .Chemical Reactions Analysis
The synthesis of Eptapirone involves a series of reactions, including cyclization and nucleophilic substitution . The reaction mass was maintained at 102 °C overnight under nitrogen atmosphere .Physical And Chemical Properties Analysis
Eptapirone has a molar mass of 345.40 g/mol . Its chemical formula is C16H23N7O2 . Other physical and chemical properties such as density, boiling point, vapour pressure, and molar volume can be found in the ChemSpider database .Scientific Research Applications
Psychiatry
Eptapirone is a potent and selective 5-HT1A receptor agonist with high efficacy and the potential to regulate anxiety disorders . It has been assayed in humans in preclinical trials at an oral dose of 1.5 mg. In these studies, Eptapirone reduced body temperature, prolonged REM sleep, increased cortisol and growth hormone levels, and produced side effects such as dizziness and drowsiness while being overall well tolerated .
Synthesis
An improved synthesis of the 5-HT1A receptor agonist Eptapirone free base has been reported . The synthetic route consisted of a total of nine steps with an overall yield of 8.8% starting from the commercially available materials . The key steps in the synthetic method involved using sodium hydroxide and ethylene glycol as solvent which resulted in a better cyclization and yield (61.6%) of 1,2,4-triazine-3,5 ( 2H,4H )-dione . An acceptable yield (63.1%) of 4-tert-butyl (pyrimidin-2-yl)piperazine-1-carboxylate was obtained under optimized conditions of using triethylamine as a base, ethanol as a solvent, and a reaction temperature of 50 °C for 16 h with non-metal catalysis and less byproducts . The reaction step of Eptapirone could get a better yield (49.6%) with an optimized condition of potassium carbonate as a base, acetonitrile as a solvent, NaI as a catalyst, and a reaction temperature of 50 °C for 12 h by nucleophilic substitution reaction .
Animal Studies
In animal studies, Eptapirone has shown promising results. In the Porsolt forced swimming test, Eptapirone was found to suppress immobility more robustly than other drugs, suggesting strong antidepressant-like effects . Unlike other drugs screened, Eptapirone showed efficacy on the first treatment, suggesting that it may have the potential for a more rapid onset of antidepressant effectiveness .
Depression
Eptapirone and related high-efficacy 5-HT1A full and super agonists such as befiradol and F-15,599 were developed under the hypothesis that the maximum exploitable therapeutic benefits of 5-HT1A receptor agonists might not be able to be seen without the drugs employed possessing sufficiently high intrinsic activity at the receptor . This idea was developed as a potential explanation for the relatively modest clinical effectiveness seen with already available 5-HT1A receptor agonists like buspirone and tandospirone, which act merely as weak-to-moderate partial agonists of the receptor .
Large-Scale Production
An improved method for the synthesis of Eptapirone has been reported, which could be used for large-scale production . The main advantages of this route were an acceptable product purity, the commercial availability of all starting materials, and the absence of high temperature, high pressure, and noble metal catalysts, which could result in more feasible commercial applications .
Safety And Hazards
properties
IUPAC Name |
4-methyl-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-1,2,4-triazine-3,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N7O2/c1-20-14(24)13-19-23(16(20)25)8-3-2-7-21-9-11-22(12-10-21)15-17-5-4-6-18-15/h4-6,13H,2-3,7-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMYAHEULKSYAPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=NN(C1=O)CCCCN2CCN(CC2)C3=NC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N7O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40170857 | |
Record name | Eptapirone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40170857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Eptapirone | |
CAS RN |
179756-85-5 | |
Record name | Eptapirone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179756855 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Eptapirone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40170857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EPTAPIRONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3M824XRO8N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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